![molecular formula C24H23N3O4S2 B2496548 N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260989-84-1](/img/structure/B2496548.png)
N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals known for their diverse applications in pharmaceuticals and research due to their complex molecular structure and biological relevance. Its synthesis and analysis contribute to understanding its potential uses and properties.
Synthesis Analysis
The synthesis of compounds similar to N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, including condensation, cyclization, and functional group transformations. One method involves the use of p-methoxybenzyl N-acetylcarbamate potassium salt as a nucleophilic equivalent in the synthesis of N-alkylacetamides, showcasing the versatility of related compounds in synthetic chemistry (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of related thieno[3,2-d]pyrimidin derivatives shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. This structural feature is stabilized by intramolecular hydrogen bonding, which is crucial for the biological activity and interaction with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of compounds within this class can be significantly varied through functional group modifications. For instance, the introduction of different substituents can alter the electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles. This versatility makes them valuable in creating a wide range of derivatives with potential biological activities (Gangjee et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. The detailed crystallographic analysis helps understand the solid-state properties and stability, which are essential for the compound's handling and formulation (Savchenko et al., 2020).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The acetamide moiety, for instance, plays a significant role in the chemical behavior of these compounds, affecting their interaction with biological targets and reactivity in chemical syntheses (Woulfe & Miller, 1985).
Applications De Recherche Scientifique
Chemical Modification and Synthesis
Research in chemical modification and synthesis explores the creation of new compounds with potentially beneficial properties. For example, the study by Kishimoto et al. (1984) detailed the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives starting from related compounds, demonstrating potent antimicrobial activities against gram-negative bacteria, which could suggest a pathway for developing new antibiotics or antimicrobial agents (Kishimoto et al., 1984).
Antimicrobial Activity
The antimicrobial properties of related compounds have been a significant area of research. Studies like the one conducted by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, highlighting the potential of these compounds in treating infections (Hossan et al., 2012).
Anticancer Research
In the quest for new anticancer agents, compounds with similar structures have been synthesized and tested for their efficacy against cancer cell lines. For instance, Al-Sanea et al. (2020) reported on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, showing appreciable cancer cell growth inhibition, which could offer insights into designing new therapeutic agents (Al-Sanea et al., 2020).
Enzyme Inhibition
Research on enzyme inhibition explores the interaction between compounds and specific enzymes, which could lead to the development of drugs targeting various diseases. A study by Gokcen et al. (2016) on sulfonamide derivatives demonstrated their inhibitory effects on carbonic anhydrase isozymes, suggesting potential applications in treating conditions related to enzyme dysregulation (Gokcen et al., 2016).
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-30-18-7-3-5-16(11-18)13-25-21(28)15-33-24-26-20-9-10-32-22(20)23(29)27(24)14-17-6-4-8-19(12-17)31-2/h3-12H,13-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDFCOMZVPSFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

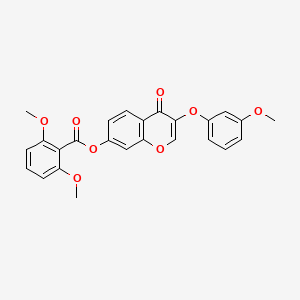
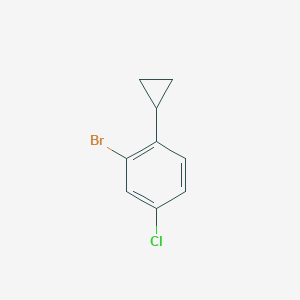
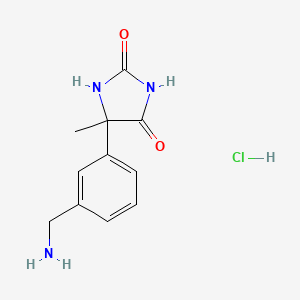

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)
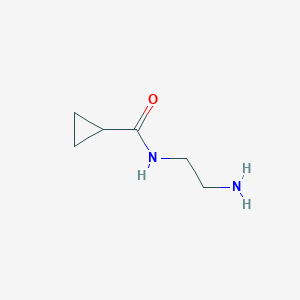
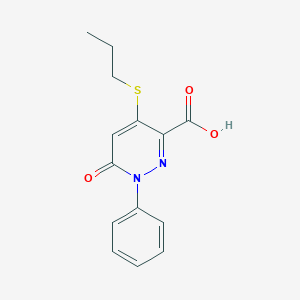

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
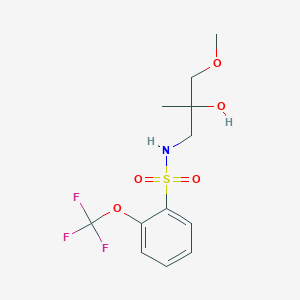
![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)